molecular formula C32H26N2O10 B13428519 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B13428519
M. Wt: 598.6 g/mol
InChI Key: AWKZGSYKGWPPIC-VHPOQJMKSA-N
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Description

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:

    Protection of Ribofuranose: The ribofuranose sugar is protected by benzoylation to form 2,3,5-Tri-O-benzoyl-D-ribofuranose.

    Formation of the Nucleoside: The protected ribofuranose is then coupled with a pyridine derivative under acidic or basic conditions to form the nucleoside analog.

    Nitration: The pyridine ring is nitrated to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Reduction: 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-aminopyridine-2(1H)-one.

    Deprotection: 1-(2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one.

Scientific Research Applications

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a nucleoside analog in antiviral research.

    Medicine: Investigated for its potential therapeutic properties in cancer treatment.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranosyl)-5-nitropyridine: Similar structure but lacks the β-configuration.

    1-(2,3,5-Tri-O-benzoyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: Lacks the methyl group at the 2-C position.

Uniqueness

1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C32H26N2O10

Molecular Weight

598.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H26N2O10/c1-32(44-30(38)23-15-9-4-10-16-23)27(43-29(37)22-13-7-3-8-14-22)25(20-41-28(36)21-11-5-2-6-12-21)42-31(32)33-19-24(34(39)40)17-18-26(33)35/h2-19,25,27,31H,20H2,1H3/t25-,27-,31-,32-/m1/s1

InChI Key

AWKZGSYKGWPPIC-VHPOQJMKSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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